2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFDMGRBQDRRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-4-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Furan and Pyridine Moieties: The furan and pyridine moieties are introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The furan and pyridine moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the furan and pyridine rings.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents. Research has indicated that it may exhibit antimicrobial and antiviral activities.
Case Study: Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
Organic Synthesis
2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide acts as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, enhances its utility in organic synthesis.
Synthetic Routes:
The synthesis typically involves:
- Formation of the benzamide core through the reaction of 2-chloro-4-fluorobenzoyl chloride with an appropriate amine.
- Introduction of furan and pyridine moieties via coupling reactions like Suzuki-Miyaura coupling.
Biological Studies
The compound is utilized in biological studies to understand its interaction with molecular targets, which can modulate various biological pathways. The mechanism of action involves binding to specific enzymes or receptors, leading to therapeutic effects.
Mechanism of Action:
The interactions may include:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Viral Replication: The compound may disrupt viral entry or replication processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related benzamide derivatives, focusing on substituents, molecular properties, and functional implications.
Structural and Physicochemical Properties
Key Observations:
- Furan vs.
- Halogen Positioning : The 2-chloro-4-fluoro substitution on the benzamide ring is conserved across analogs, suggesting optimized electronic effects for target binding, as seen in similar antifungal and kinase-targeting compounds .
- logP Trends : Y205-9289’s high logP (3.614) reflects its hydrophobic 4-fluorophenyl ethyl chain, while the target compound’s furan-pyridine hybrid may moderate lipophilicity, though exact data are needed .
Biological Activity
2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is an organic compound belonging to the class of benzamides, characterized by its unique structural features which include a chloro and a fluoro substituent on the benzene ring, as well as furan and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
The molecular formula of this compound is , with a molecular weight of approximately 346.8 g/mol. The compound features a complex structure that allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClFN₂O₂ |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034448-27-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the furan and pyridine rings enhances its binding affinity to various molecular targets, potentially modulating their activity. This mechanism is crucial for its application in therapeutic contexts, especially in cancer treatment and other diseases where targeted therapy is beneficial.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to or including this compound:
- Anticancer Studies : A study conducted on quinazoline derivatives reported significant anticancer activity with IC50 values ranging from 1.12 to 15.4 nM against various cancer cell lines, suggesting that structural modifications similar to those found in this compound could enhance therapeutic efficacy .
- Enzyme Interaction : Research has demonstrated that compounds containing furan and pyridine moieties can effectively bind to enzyme active sites, leading to inhibition of their functions. The structural nuances of this compound may similarly facilitate such interactions .
- Pharmacological Profiles : A comprehensive review highlighted the importance of heterocycles in drug design, noting that compounds like this one could serve as promising leads due to their unique pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
